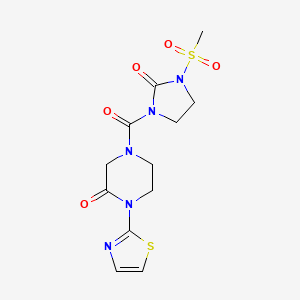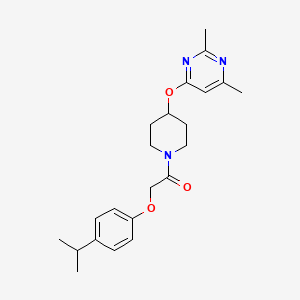
4-(3-chloro-2-thienyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-2-thienyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine, or 4-CTDMP, is a pyrimidine derivative that has been studied extensively in the past few decades due to its potential therapeutic applications. 4-CTDMP is a small molecule that is easily synthesized and has a variety of biochemical and physiological effects. Additionally, it will look at the advantages and limitations of using 4-CTDMP in laboratory experiments, as well as potential future directions for research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Heterocyclic compounds, including pyrimidine derivatives, are a focal point of chemical synthesis due to their prevalence in biological molecules and potential for pharmacological applications. Research in this area often explores the synthesis of novel compounds with potential for further development into drugs or materials with unique properties. For instance, the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems has been reported, showcasing methodologies for constructing complex heterocyclic structures that could be applied to the synthesis of the compound (Bakhite et al., 2005).
Potential Pharmacological Applications
The structural motifs present in the mentioned compound are often found in molecules with significant biological activities. Research into similar structures has demonstrated their potential in various pharmacological contexts. For example, the study of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for their antiproliferative activity against cancer cell lines reveals the therapeutic potential of these compounds (Atapour-Mashhad et al., 2017).
Material Science and Optoelectronics
Compounds with heterocyclic frameworks are also of interest in materials science, particularly for their optical and electronic properties. The investigation of thiopyrimidine derivatives for their nonlinear optical properties exemplifies the relevance of these compounds in the development of materials for optoelectronic applications (Hussain et al., 2020).
Propiedades
IUPAC Name |
4-(3-chlorothiophen-2-yl)-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-9-8-13(14-12(16)6-7-20-14)18-15(17-9)19-10(2)4-5-11(19)3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTXJYSYIIVOJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CC(=N2)C3=C(C=CS3)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-2-thienyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2396651.png)



![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate](/img/structure/B2396663.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2396664.png)


![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2396668.png)

![[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B2396671.png)

